![molecular formula C24H22O4S B2860166 4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate CAS No. 298215-93-7](/img/structure/B2860166.png)
4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-3-oxo-3-phenyl-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate is a chemical compound with the molecular formula C24H22O4S and a molecular weight of 406.5 . This product is intended for research use only and is not suitable for human or veterinary use.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, highly efficient organic nonlinear optical stilbazolium crystals of 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) were grown by a slow solvent evaporation technique using methanol as a solvent .Molecular Structure Analysis
The structure and cell parameters of similar crystals were derived from single crystal and powder x-ray diffraction analyses . The molecular structure of these compounds is closely related to their optical properties .Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been found, similar compounds have been used for the production of broadband high-intensity terahertz (THz) radiation through the optical rectification (OR) technique .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the optical properties of DSTMS were analyzed by a UV–Vis spectrophotometer . The dielectric measurement was made as a function of frequency (1 Hz–1 MHz) at different temperatures (50–200°C) in steps of 50°C .Scientific Research Applications
Environmental Contamination and Treatment
Occurrence and Fate in Aquatic Environments : Compounds structurally related to parabens, which share some functional groups with the specified compound, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies emphasize the environmental impact of widespread use of organic compounds in consumer products, highlighting their persistence and bioaccumulation potential in water bodies and sediments. The ability of these compounds to undergo degradation or transform into more toxic by-products necessitates further research into their environmental behavior and toxicity (Haman et al., 2015).
Analytical and Environmental Chemistry
Advanced Oxidation Processes : Research into the degradation of organic contaminants, like acetaminophen, through advanced oxidation processes (AOPs) provides insights into the methodologies that could potentially be applied to similar complex organic compounds. These processes, which involve the generation of reactive species capable of degrading a wide range of pollutants, offer a glimpse into how chemical compounds with potentially harmful environmental impacts might be treated or mitigated (Qutob et al., 2022).
Adsorption Technologies for Pollution Control
Heavy Metals Adsorption on Clays : The study of kaolinite and montmorillonite clays as adsorbents for heavy metals provides a foundation for understanding how similar complex organic compounds might interact with natural adsorbents. This research is crucial for environmental protection strategies, focusing on the removal of toxic substances from water through adsorption mechanisms. Such studies lay the groundwork for future applications in water treatment and pollution control, potentially applicable to a wide range of organic pollutants (Bhattacharyya & Gupta, 2008).
Mechanism of Action
properties
IUPAC Name |
[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4S/c1-17-15-18(2)24(19(3)16-17)29(26,27)28-22-12-9-20(10-13-22)11-14-23(25)21-7-5-4-6-8-21/h4-16H,1-3H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMQONGTBMIMHH-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)/C=C\C(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

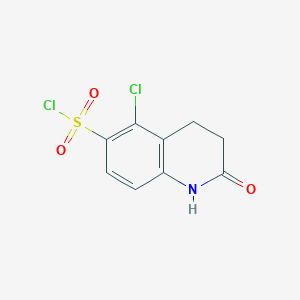

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2860092.png)
![5-((3-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2860093.png)
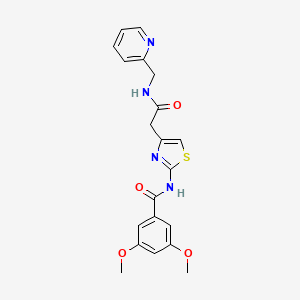
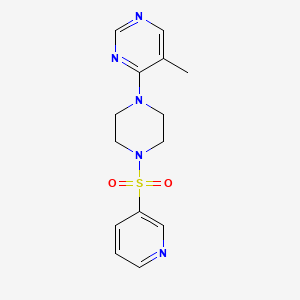

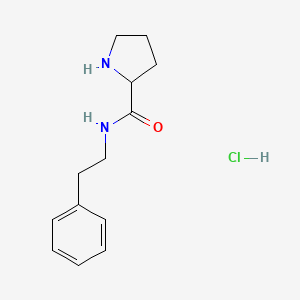
![Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-chlorophenyl)azepan-1-yl)methanone](/img/structure/B2860098.png)
![N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2860100.png)
![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2860101.png)
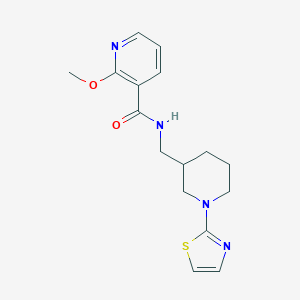
![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2860104.png)
![N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2860106.png)